molecular formula C19H24N2O2S2 B2577649 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide CAS No. 2034571-70-3

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide

Cat. No.: B2577649
CAS No.: 2034571-70-3
M. Wt: 376.53
InChI Key: IIAIAXQRPTWVGX-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan-2-yl Intermediate: The initial step involves the preparation of a furan-2-yl intermediate through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiomorpholine Introduction: The furan-2-yl intermediate is then reacted with thiomorpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the thiomorpholinoethyl derivative.

    Phenylthio Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.

    Substitution: The furan ring and phenylthio group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. Its structural features may interact with biological targets, offering opportunities for drug discovery and development.

Industry

In the materials science field, the compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced conductivity or unique mechanical characteristics.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and thiomorpholine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide: Similar structure but with a morpholine ring instead of thiomorpholine.

    N-(2-(furan-2-yl)-2-piperidinoethyl)-3-(phenylthio)propanamide: Contains a piperidine ring instead of thiomorpholine.

    N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(methylthio)propanamide: Features a methylthio group instead of phenylthio.

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide is unique due to the combination of its furan ring, thiomorpholine moiety, and phenylthio group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2/c22-19(8-12-25-16-5-2-1-3-6-16)20-15-17(18-7-4-11-23-18)21-9-13-24-14-10-21/h1-7,11,17H,8-10,12-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAIAXQRPTWVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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